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Aimed at the scientific community, this document provides a comprehensive guide to the

discovery, synthesis, and mechanistic action of AMX0035, a combination therapeutic

investigated for neurodegenerative diseases.

Introduction: A Dual-Pronged Approach to
Neuroprotection
AMX0035, also known as Relyvrio™ in the United States and Albrioza™ in Canada, is an oral

fixed-dose combination of sodium phenylbutyrate (PB) and taurursodiol (TURSO), also referred

to as tauroursodeoxycholic acid (TUDCA).[1][2] The development of AMX0035 was predicated

on a synergistic strategy to combat neuronal cell death by concurrently targeting two distinct

cellular stress pathways implicated in the pathogenesis of neurodegenerative diseases:

endoplasmic reticulum (ER) stress and mitochondrial dysfunction.[2] Preclinical studies have

suggested that the combination of these two compounds may offer a more robust

neuroprotective effect than either agent alone.[1] This whitepaper will delve into the technical

details of AMX0035, from the synthesis of its constituent components to the experimental

evidence elucidating its mechanism of action and its clinical evaluation.

Synthesis of Constituent Components
The manufacturing of AMX0035 involves the synthesis of its two active pharmaceutical

ingredients, sodium phenylbutyrate and taurursodiol.
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Synthesis of Sodium Phenylbutyrate
Sodium phenylbutyrate is the sodium salt of 4-phenylbutyric acid. A common laboratory-scale

synthesis involves the neutralization of 4-phenylbutyric acid with a sodium base.

Experimental Protocol: Synthesis of Sodium 4-Phenylbutyrate

Materials: 4-phenylbutyric acid, sodium hydroxide (NaOH), deionized water, toluene.

Procedure:

Suspend 4-phenylbutyric acid (e.g., 0.40 g, 2.436 mmol) in deionized water (e.g., 30 mL).

Add an equimolar amount of sodium hydroxide (e.g., 0.097 g, 2.436 mmol) to the

suspension.

Stir the mixture until the 4-phenylbutyric acid is completely dissolved, forming a clear

solution.

Concentrate the solution using a rotary evaporator to remove the bulk of the water.

Perform azeotropic dehydration twice with toluene to remove residual water.

The resulting solid is sodium 4-phenylbutyrate, which can be collected and dried.

A flowchart for this synthesis process is outlined below:
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Sodium Phenylbutyrate Synthesis

Start

Suspend 4-phenylbutyric acid in water

Add Sodium Hydroxide

Stir until dissolved

Concentrate via rotary evaporation

Azeotropic dehydration with toluene (2x)

Obtain solid Sodium 4-phenylbutyrate
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Synthesis of Sodium Phenylbutyrate.

Synthesis of Taurursodiol (Tauroursodeoxycholic Acid)
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Taurursodiol is the taurine conjugate of ursodeoxycholic acid (UDCA). The synthesis of

taurursodiol is a more complex process that can be achieved through chemical or

chemoenzymatic methods. A common approach involves the activation of the carboxylic acid

group of UDCA followed by amidation with taurine.

Experimental Protocol: General Chemoenzymatic Synthesis of Taurursodiol

Materials: Ursodeoxycholic acid (UDCA), N-hydroxysuccinimide (NHS) or similar activating

agent, a condensing agent (e.g., dicyclohexylcarbodiimide - DCC), a suitable catalyst,

taurine, and appropriate organic solvents.

Procedure:

Activation of UDCA: React UDCA with an activating agent like N-hydroxysuccinimide in

the presence of a condensing agent to form an active ester of UDCA.

Conjugation with Taurine: React the activated UDCA ester with taurine in a suitable solvent

system. The nucleophilic amine group of taurine attacks the activated carbonyl of the

UDCA ester, forming an amide bond.

Purification: The resulting taurursodiol is then purified from the reaction mixture using

techniques such as chromatography and/or recrystallization.

A simplified workflow for the synthesis of taurursodiol is as follows:
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Taurursodiol Synthesis

Start with Ursodeoxycholic Acid (UDCA)

Activate carboxylic acid of UDCA (e.g., with NHS/DCC)

React activated UDCA with Taurine

Purify Taurursodiol (Chromatography/Recrystallization)

Obtain pure Taurursodiol
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General Synthesis of Taurursodiol.

Mechanism of Action: Targeting Cellular Stress
Pathways
AMX0035 is designed to exert its neuroprotective effects by modulating two key cellular stress

pathways: the Unfolded Protein Response (UPR) in the endoplasmic reticulum and

mitochondrial dysfunction.

Endoplasmic Reticulum Stress and the Unfolded Protein
Response
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The ER is responsible for the proper folding and modification of a significant portion of the cell's

proteins. An accumulation of misfolded proteins in the ER lumen triggers a state known as ER

stress, which in turn activates the UPR. The UPR aims to restore ER homeostasis but can

trigger apoptosis if the stress is prolonged or severe. The UPR is mediated by three main

sensor proteins: PERK, IRE1α, and ATF6.

Sodium phenylbutyrate is thought to act as a chemical chaperone, aiding in protein folding and

reducing the load of misfolded proteins in the ER, thereby mitigating ER stress.
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The Unfolded Protein Response Pathway.

Mitochondrial Dysfunction
Mitochondria are central to cellular energy production and are also key regulators of apoptosis.

Mitochondrial dysfunction, characterized by impaired electron transport chain function, reduced

ATP synthesis, and increased production of reactive oxygen species (ROS), is a common

feature of neurodegenerative diseases.
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Taurursodiol is believed to stabilize the mitochondrial membrane and inhibit apoptosis by

preventing the release of pro-apoptotic factors like cytochrome c.

Mitochondrial Apoptosis Pathway

Cellular Stress Signals Mitochondrial Dysfunction Cytochrome c Release Caspase Activation Apoptosis
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Mitochondrial-Mediated Apoptosis.

Preclinical and Clinical Evaluation
The therapeutic potential of AMX0035 has been investigated in both preclinical models and

clinical trials.

Preclinical Studies
Preclinical studies in cellular and animal models of neurodegeneration have suggested that the

combination of sodium phenylbutyrate and taurursodiol can synergistically reduce neuronal cell

death.[1] These studies have provided the foundational evidence for the dual-pathway

hypothesis.

Experimental Protocol: Assessment of Mitochondrial Respiration

A common method to assess mitochondrial function is by measuring the oxygen consumption

rate (OCR) using extracellular flux analysis (e.g., Seahorse XF Analyzer).

Cell Culture: Plate neuronal cells at an appropriate density in a Seahorse XF microplate.

Assay Medium: Replace the culture medium with a low-buffered assay medium.

Sequential Injections: Sequentially inject mitochondrial stressors to measure different

parameters of mitochondrial respiration:
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Oligomycin: An ATP synthase inhibitor, to measure ATP-linked respiration.

FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that

disrupts the mitochondrial membrane potential, to measure maximal respiration.

Rotenone/Antimycin A: Complex I and III inhibitors, to shut down mitochondrial respiration

and measure non-mitochondrial oxygen consumption.

Data Analysis: The OCR is measured in real-time, and various parameters such as basal

respiration, ATP production, maximal respiration, and spare respiratory capacity are

calculated.

Clinical Trials
The efficacy and safety of AMX0035 have been evaluated in clinical trials for amyotrophic

lateral sclerosis (ALS).

The CENTAUR trial was a Phase 2, multicenter, randomized, double-blind, placebo-controlled

study that evaluated the efficacy and safety of AMX0035 in participants with ALS.[3]

Key Methodologies of the CENTAUR Trial:

Participants: 137 participants with definite ALS.

Intervention: Participants were randomized in a 2:1 ratio to receive either AMX0035 (3 g

sodium phenylbutyrate and 1 g taurursodiol) or a matching placebo, administered orally or

via a feeding tube.[3] The initial dosage was once daily for the first 3 weeks, followed by

twice daily.

Primary Outcome: The primary efficacy outcome was the rate of decline in the total score on

the Amyotrophic Lateral Sclerosis Functional Rating Scale-Revised (ALSFRS-R) over a 24-

week period.[3]

Secondary Outcomes: Included measures of isometric muscle strength, plasma

phosphorylated axonal neurofilament H subunit levels, and slow vital capacity.[3]

Summary of Key Quantitative Data from the CENTAUR Trial:
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Outcome
Measure

AMX0035
Group

Placebo Group Difference p-value

ALSFRS-R

Score Decline

(points/month)

-1.24 -1.66 0.42 0.03

Data from Paganoni S, et al. N Engl J Med 2020; 383:919-930.[3]

The PHOENIX trial was a larger, global Phase 3, randomized, placebo-controlled study

designed to confirm the findings of the CENTAUR trial.[1]

Key Methodologies of the PHOENIX Trial:

Participants: Approximately 664 participants with ALS.

Intervention: Similar to the CENTAUR trial, participants were randomized to receive

AMX0035 or placebo.

Primary Outcome: The primary endpoint was the change from baseline in the ALSFRS-R

total score at 48 weeks.[1]

Secondary Outcomes: Included measures of overall survival, respiratory function, and quality

of life.[1]

Summary of Key Quantitative Data from the PHOENIX Trial:

Outcome Measure AMX0035 Group Placebo Group p-value

Change in ALSFRS-R

from Baseline at

Week 48

No significant

difference

No significant

difference
0.667

Data from Amylyx Pharmaceuticals press release, March 8, 2024.[1]

The PHOENIX trial did not meet its primary or secondary endpoints, showing no significant

difference between the AMX0035 and placebo groups in slowing disease progression or
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improving other functional measures.[1]

Conclusion
AMX0035 represents a rationally designed therapeutic that targets two key cellular stress

pathways believed to be central to neurodegeneration. While initial Phase 2 clinical data in ALS

were promising, the larger Phase 3 trial did not confirm these findings. This underscores the

complexities of translating preclinical findings and early-phase clinical results into late-stage

clinical success. The data and methodologies presented in this technical guide provide a

comprehensive overview of the scientific journey of AMX0035, offering valuable insights for

researchers and drug developers in the field of neurodegenerative diseases.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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